O-Allyl-N-methylhydroxylamine hydrochloride

Descripción

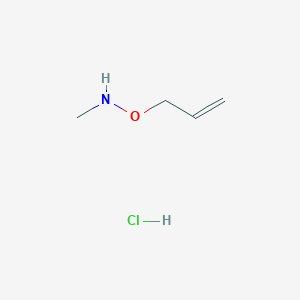

O-Allyl-N-methylhydroxylamine hydrochloride is a hydroxylamine derivative featuring an allyl group (-CH₂CHCH₂) attached to the oxygen atom and a methyl group (-CH₃) on the nitrogen. The allyl group may confer unique reactivity, such as participation in cycloaddition or polymerization reactions, distinguishing it from simpler alkyl-substituted hydroxylamines .

Propiedades

IUPAC Name |

N-prop-2-enoxymethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-3-4-6-5-2;/h3,5H,1,4H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJESMOFBXWYCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNOCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-Allyl-N-methylhydroxylamine hydrochloride can be synthesized through O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-allylation of acetone oxime followed by hydrolysis of the O-allylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .

Industrial Production Methods: Industrial production typically involves the reaction of hydroxylamine with allyl chloride under controlled conditions to yield O-Allyl-N-methylhydroxylamine, which is then converted to its hydrochloride salt .

Análisis De Reacciones Químicas

Types of Reactions: O-Allyl-N-methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Formation of oximes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydroxylamines.

Aplicaciones Científicas De Investigación

Organic Synthesis

O-Allyl-N-methylhydroxylamine hydrochloride plays a crucial role in organic chemistry, particularly in the synthesis of various nitrogen-containing compounds. Its applications include:

- Formation of Hydroxamates : It is used to create hydroxamates, which are important for metal complexation and have applications in medicinal chemistry .

- Synthesis of Isoxazoles and Azetidinones : The compound serves as an intermediate in synthesizing biologically active compounds such as isoxazoles and azetidinones, which are relevant in drug discovery .

Medicinal Chemistry

In medicinal chemistry, O-Allyl-N-methylhydroxylamine exhibits potential therapeutic properties:

- Antitumor Activity : Research indicates that derivatives of this compound can enhance the efficacy of certain anticancer agents by inhibiting DNA repair mechanisms, leading to increased apoptosis in cancer cells .

- Antimalarial Compounds : The compound has been investigated for its ability to form derivatives that demonstrate antimalarial activity, particularly through structural modifications that enhance biological efficacy .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | Hydroxylamine + Allyl Halide | 85 | |

| Electrochemical Synthesis | Nitromethane | 99 |

| Compound Type | Activity | Reference |

|---|---|---|

| Hydroxamate Derivatives | Metal Complexation | |

| Antitumor Agents | Apoptosis Induction | |

| Antimalarial Compounds | Inhibition of Parasite Growth |

Case Study 1: Antitumor Activity Enhancement

A study conducted by researchers demonstrated that O-Allyl-N-methylhydroxylamine derivatives could significantly enhance the antitumor activity of alkylating agents. The mechanism involved covalent binding to DNA damage sites, thereby inhibiting base excision repair processes. This resulted in increased DNA strand breaks and enhanced cytotoxicity against cancer cells .

Case Study 2: Synthesis of Antimalarial Compounds

Research focused on synthesizing two-carbon linked artemisinin-derived dimers revealed that incorporating O-Allyl-N-methylhydroxylamine into the structure improved the antimalarial efficacy of the compounds. The study highlighted the importance of structural modifications in enhancing biological activity against malaria parasites .

Mecanismo De Acción

The mechanism of action of O-Allyl-N-methylhydroxylamine hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of desired products. The molecular targets and pathways involved include interactions with carbonyl compounds and the formation of imines and oximes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares O-allyl-N-methylhydroxylamine hydrochloride with structurally related hydroxylamine derivatives, based on available data from the provided evidence:

Structural and Reactivity Differences

- Methyl vs. Acetyl Groups: O-Acetyl-N-methylhydroxylamine HCl’s acetyl group enhances electrophilicity, facilitating acyl transfer reactions, whereas methyl groups in N,O-dimethylhydroxylamine HCl stabilize the molecule for protective group chemistry .

Actividad Biológica

O-Allyl-N-methylhydroxylamine hydrochloride is a derivative of hydroxylamine, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential applications of this compound, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the alkylation of hydroxylamine derivatives. The general reaction involves the treatment of hydroxylamine with an allyl halide under basic conditions, leading to the formation of the desired product. The synthesis process can be optimized by adjusting reaction conditions such as temperature, solvent, and time to maximize yield.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of O-allyl derivatives against various cancer cell lines. For instance, a study reported that compounds containing O-alkyl substituents exhibited significant cytotoxic effects on MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and A-549 (lung cancer) cell lines. The IC50 values for these compounds ranged between 28.7 µM and 49.5 µM .

Table 1: Antiproliferative Activity of O-Allyl Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| O-Allyl-N-methylhydroxylamine | MDA-MB-231 | 28.7 |

| O-Allyl-N-methylhydroxylamine | PC-3 | 47.8 |

| O-Allyl-N-methylhydroxylamine | A-549 | 49.5 |

The mechanism by which O-allyl-N-methylhydroxylamine exerts its antiproliferative effects is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This has been supported by studies demonstrating increased levels of markers associated with apoptosis following treatment with hydroxylamine derivatives .

Case Studies

- In Vitro Studies on Cancer Cells : A series of in vitro experiments demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, with a notable effect on MDA-MB-231 cells. The study reported that the compound's efficacy was enhanced when used in combination with other chemotherapeutic agents, suggesting potential for use in combination therapies .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated activity against both Gram-positive and Gram-negative bacteria. The compound was found to inhibit bacterial growth at concentrations as low as 10 µM, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic conditions for O-Allyl-N-methylhydroxylamine hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, allyl halides (e.g., allyl chloride) can react with N-methylhydroxylamine under basic conditions. Optimization includes:

- Solvent selection : Polar solvents like methanol or water enhance reactivity .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor reaction progress via TLC (silica gel, eluent: 9:1 chloroform/methanol) .

- Yield enhancement : Use a 1.2:1 molar ratio of allyl chloride to N-methylhydroxylamine to drive completion .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- UV/Vis : Detect λmax ~208 nm (similar to allyl-substituted amines) for preliminary identification .

- NMR :

- ¹H NMR : Peaks at δ 5.8–5.9 ppm (allyl protons), δ 3.2–3.5 ppm (N–CH₃), and δ 4.1 ppm (O–CH₂).

- ¹³C NMR : Allyl carbons at ~117–135 ppm, N–CH₃ at ~35 ppm .

- FTIR : Confirm N–H stretching (~3200 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) .

Q. What storage conditions ensure long-term stability of this compound?

- Methodological Answer : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability ≥5 years under these conditions. Avoid humidity to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack.

- Solvent effects : Apply COSMO-RS to model solvent interactions, particularly in polar aprotic media like DMF .

- Transition state analysis : Identify energy barriers for allyl group transfer using QM/MM methods .

Q. How to resolve contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic labeling : Use ¹⁵N-labeled N-methylhydroxylamine to trace reaction pathways in nucleophilic additions.

- Kinetic studies : Compare rate constants under varying pH and temperature to distinguish between SN1/SN2 or radical-mediated mechanisms .

- Cross-validation : Combine HPLC-MS (for product distribution) with in-situ IR to monitor intermediate species .

Q. What strategies mitigate degradation products during high-temperature reactions with this compound?

- Methodological Answer :

- Stabilizers : Add antioxidants like BHT (0.1% w/w) to inhibit radical-induced degradation.

- Reaction design : Use flow chemistry to reduce residence time at elevated temperatures.

- Analytical monitoring : Employ LC-TOF-MS to detect and quantify degradation byproducts (e.g., N-methylhydroxylamine or allyl alcohol derivatives) .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.